3-methylpyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
3-methylpyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the fused ring system. The reaction conditions often include the use of solvents such as acetonitrile and bases like n-butyllithium at low temperatures (e.g., -78°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring cost-effectiveness, would apply.
Chemical Reactions Analysis
Types of Reactions
3-methylpyrazolo[1,5-a]pyrimidin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .
Scientific Research Applications
3-methylpyrazolo[1,5-a]pyrimidin-6-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 3-methylpyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
3-methylpyrazolo[1,5-a]pyrimidin-6-ol can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:
- 2-methylpyrazolo[1,5-a]pyrimidine
- 4-methylpyrazolo[1,5-a]pyrimidine
- 6-methylpyrazolo[1,5-a]pyrimidine
These compounds share a similar fused ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
1614247-66-3 |
---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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